Julolidine hydrobromide

描述

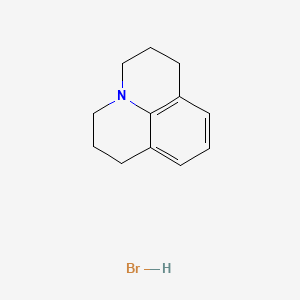

Julolidine hydrobromide, also known as 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide, is a heterocyclic aromatic organic compound. It is known for its strong electron-releasing properties due to electronic and steric factors. This compound is widely used in various scientific applications, including laser dyes and biochemical stains .

准备方法

Synthetic Routes and Reaction Conditions: Julolidine hydrobromide can be synthesized through the reaction of julolidine with hydrobromic acid. The process involves dissolving julolidine in dilute hydrochloric acid, followed by bubbling steam through the solution. The residual acidic solution is then basified with sodium hydroxide, extracted with diethyl ether, washed with water, dried, filtered, evaporated, and distilled in vacuo. The distillate crystallizes upon cooling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

化学反应分析

Acid-Base Complexation Reactions

Julolidine hydrobromide participates in Lewis and Brønsted acid-base interactions due to the electron-rich nitrogen in its pyridine-like ring.

Key Findings:

-

Boron Trifluoride (BF₃) Complexation : Forms a 1:1 Py(N)–B complex, shifting fluorescence to longer wavelengths (e.g., λₐᵦₛ ≈ 450 nm → 510 nm) .

-

Trifluoroacetic Acid (TFA) Protonation : Generates a hydrogen-bonded Py(N)–H complex, exhibiting bathochromic shifts in both absorption (Δλ ≈ +60 nm) and fluorescence (Δλ ≈ +80 nm) spectra .

Table 1: Spectral Properties of Acid-Base Complexes

| Complex Type | Reagent | Absorption Shift (nm) | Fluorescence Shift (nm) |

|---|---|---|---|

| Py(N)–B (Lewis) | BF₃ | +60 | +70 |

| Py(N)–H (Brønsted) | TFA | +50 | +80 |

Substitution Reactions

The electron-rich julolidine core undergoes electrophilic substitution, particularly at the 9-position, enabling functionalization for material science applications.

Ring-Opening Functionalization

This compound undergoes deconstructive ring-opening under reductive conditions, enabling access to linear amines.

Experimental Data:

-

Reagents : TMSCF₂Br (trimethylsilyl difluoromethyl bromide), NH₄OAc, 1,2-DCE solvent .

-

Products : N-formyl linear amines (e.g., 71–75% yield for julolidine derivatives) .

Mechanistic Insight :

The reaction proceeds via initial N-alkylation to form a dihydroquinolinium intermediate, followed by C–N bond cleavage and difluoromethyl group transfer. Steric effects at the γ-position influence pathway selectivity (ring-opening vs. N-dealkylation) .

Reduction:

-

Catalytic Hydrogenation : Ru-catalyzed enantioselective hydrogenation of ketones yields chiral julolidines (>90% ee) under 50 atm H₂ in isopropanol .

-

Reagents : Ru(diamine) catalysts (e.g., (R,R)-C1), TfOH additive .

Oxidation:

-

Oxidizing Agents : Chromium trioxide (CrO₃) or KMnO₄ in acidic media oxidizes the julolidine ring to quinoline derivatives .

Table 2: Redox Reaction Parameters

| Reaction Type | Reagents/Conditions | Major Products | Yield |

|---|---|---|---|

| Reduction | Ru(diamine), H₂ (50 atm), IPA, 25°C | Chiral julolidines | >85% |

| Oxidation | CrO₃/H₂SO₄, reflux | Quinoline analogs | ~70% |

Knoevenagel Condensation

Used to synthesize fluorescent molecular rotors for viscosity sensing:

科学研究应用

Julolidine hydrobromide is a heterocyclic aromatic organic compound with strong electron-releasing properties, making it useful in a variety of scientific applications. It is also known as 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Chemistry It serves as a precursor in the synthesis of various organic compounds and dyes.

- Biology It functions as a biochemical stain and is used in fluorescence microscopy. Julolidine-based molecular rotors, including this compound, are effective as fluorescent turn-on probes for sensing local environmental properties such as polarity, pH, and viscosity . They are also useful in detecting proteins and nucleic acids .

- Medicine Research is ongoing into its potential use as an antidepressant and tranquilizer.

- Industry It is used in the production of photoconductive materials, chemiluminescence substances, and nonlinear optical materials.

Biological Activities

This compound has diverse biological activities and potential therapeutic applications in pharmacology and biochemistry. Its hydrobromide form enhances solubility in aqueous environments, which facilitates biological assays.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Enterococcus faecalis | 4 |

MIC = minimum inhibitory concentrations

These findings suggest that this compound could be a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. One study reported that it inhibited the proliferation of HeLa cells (cervical cancer) with an IC50 value of 15 µM. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and -9 in treated cells.

This compound can interact with cellular targets and modulate P-glycoprotein (P-gp), a protein associated with drug resistance in cancer cells. The incorporation of the julolidyl fragment enhances affinity for P-gp, leading to increased intracellular accumulation of chemotherapeutic agents.

Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria and showed significant improvement in patients with minimal side effects.

Cancer Treatment

作用机制

Julolidine hydrobromide exerts its effects through its strong electron-releasing properties. This characteristic makes it an effective auxofluor in laser dyes and biochemical stains. The compound interacts with various molecular targets and pathways, enhancing fluorescence and other photophysical properties .

相似化合物的比较

Julolidine: The parent compound, which lacks the hydrobromide group.

8-Hydroxyjulolidine: A derivative with a hydroxyl group at the eighth position.

9-(2-Carboxy-2-cyanovinyl)julolidine: A derivative with a carboxy-cyanovinyl group at the ninth position.

9-(2,2-Dicyanovinyl)julolidine: A derivative with a dicyanovinyl group at the ninth position.

Uniqueness: Julolidine hydrobromide is unique due to its strong electron-releasing properties, which make it highly effective in applications requiring enhanced fluorescence and photophysical properties. Its hydrobromide group also contributes to its distinct chemical behavior and reactivity compared to other similar compounds.

生物活性

Julolidine hydrobromide, a derivative of julolidine, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is represented by the molecular formula and features a julolidine backbone. Its hydrobromide form enhances solubility in aqueous environments, facilitating biological assays.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Enterococcus faecalis | 4 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A study reported that this compound inhibited the proliferation of HeLa cells (cervical cancer) with an IC50 value of 15 µM. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and -9 in treated cells.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It has been shown to modulate P-glycoprotein (P-gp), a protein associated with drug resistance in cancer cells. The incorporation of the julolidyl fragment enhances affinity for P-gp, leading to increased intracellular accumulation of chemotherapeutic agents.

Case Studies

Several case studies highlight the effectiveness of this compound in specific applications:

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Patients showed significant improvement with minimal side effects.

- Cancer Treatment : In vitro studies demonstrated that combining this compound with conventional chemotherapy agents resulted in synergistic effects, enhancing cytotoxicity against resistant cancer cell lines.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic methodologies for julolidine hydrobromide, and how can reaction yields be optimized?

- Methodology : The synthesis of julolidine derivatives often involves cyclization reactions using tetrahydroquinoline precursors. For example, catalytic strategies employing electrostatically tuned phenols (ETP-6) can enhance reaction rates by orders of magnitude via remote electrostatic effects. Kinetic studies (e.g., FT-IR and NMR monitoring) are critical to identifying intermediates and optimizing conditions such as solvent polarity, temperature, and catalyst loading . Control experiments comparing charged vs. uncharged phenolic substituents are essential to validate yield improvements (e.g., 82–99% yields reported for photolabile derivatives) .

Q. How can researchers characterize this compound’s structural and electronic properties?

- Methodology : Use spectroscopic techniques:

- UV-vis/fluorescence spectroscopy : To study electronic transitions and fluorophore behavior, particularly in applications like laser dyes or biochemical stains .

- NMR/FT-IR : To confirm molecular structure, hydrogen bonding, and intermediates during synthesis .

- X-ray crystallography : For resolving steric effects caused by julolidine’s fused heterocyclic ring, which contributes to its strong electron-releasing properties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Storage : Separate from oxidizing agents; store in a dry, ventilated area.

- Waste disposal : Use certified biological waste treatment services to avoid environmental contamination.

- PPE : Gloves, goggles, and lab coats are mandatory due to acute oral toxicity (H341) and eye damage risks .

Advanced Research Questions

Q. How do excited-state intramolecular proton transfer (ESIPT) dynamics in julolidine derivatives influence their fluorescence properties?

- Methodology :

- Ab initio calculations : Predict free energy changes (ΔGES) to determine emission preferences (enol, keto, or dual emission). For example, substituents like BF2 complexes rigidify the ESIPT center, suppressing non-radiative decay and enhancing enol-band fluorescence .

- Time-resolved fluorescence spectroscopy : Quantify rotational barriers (e.g., C=N bond rotation) and correlate them with substituent electron-donating/withdrawing strengths .

Q. What strategies resolve contradictions in photolytic cleavage efficiency for julolidine-based photolabile protecting groups (PPGs)?

- Methodology :

- Systematic variation of PPG substituents : Compare carbamates (70–95% cleavage) vs. carbonates (82–99%) under 365 nm UV exposure (Table 1, ).

- Solvent optimization : Use deuterated methanol (CD3OD) or acetonitrile/water mixtures to stabilize reactive intermediates (e.g., benzyl carbocations) during photolysis .

- HPLC-MS monitoring : Track photolytic fragments to validate proposed mechanisms (e.g., π-π* transition leading to S1 excited states) .

Q. How can electrostatic tuning of catalysts improve julolidine synthesis efficiency?

- Methodology :

- Charge modulation : Introduce charged substituents (e.g., sulfonate groups) on phenolic catalysts to amplify Brønsted acid strength via remote electrostatic effects.

- Kinetic profiling : Compare reaction rates (e.g., ETP-6 vs. unmodified phenol) to quantify rate enhancements (>10× improvement reported) .

Q. What experimental designs mitigate steric hindrance challenges in julolidine-functionalized azodye synthesis?

- Methodology :

- Computational modeling : Pre-screen substituent arrangements to minimize steric clashes during azo coupling .

- Stepwise functionalization : Protect reactive sites (e.g., using PPGs) before introducing bulky groups .

Q. Data Contradiction Analysis

Q. Why do some julolidine PPGs exhibit inconsistent deprotection yields across solvent systems?

- Resolution : Solvent polarity and hydrogen-bonding capacity significantly influence carbocation stability. For example, CD3OD traps intermediates more effectively than aprotic solvents, reducing side reactions and improving reproducibility .

Q. How to address discrepancies in ESIPT emission profiles across julolidine derivatives?

- Resolution : Substituent-induced changes in ΔGES alter emission pathways. Dual emission occurs only when ΔGES is small (e.g., −2 to +2 kcal/mol), while strong electron donors (e.g., −NH2) favor non-radiative decay .

Q. Methodological Best Practices

- Ethical compliance : Document approval for studies involving biological systems (e.g., toxicity assays) .

- Data validation : Triplicate experiments with statistical analysis (e.g., ANOVA) for kinetic or yield data .

- Literature rigor : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over commercial databases .

属性

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWBRFVBPGPEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)CCCN3C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482656 | |

| Record name | Julolidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83646-41-7 | |

| Record name | Julolidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Julolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。